molecular formula C10H21NO5S B8323950 3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate

3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate

Cat. No. B8323950
M. Wt: 267.34 g/mol
InChI Key: ZZKYUIXZEQLWAH-UHFFFAOYSA-N
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Patent
US05142048

Procedure details

A solution of 3-(N-t-butoxycarbonyl-N-methylamino)propanol (2.40 g) and triethylamine (2.07 g) in methylene chloride (25 ml) was cooled to 0° C. and treated with methanesulfonyl chloride (1.883 g). After being stirred for 1 hour at 0°-4° C., the solution was evaporated in vacuo. The residue was partitioned between ethyl acetate (25 ml) and water (50 ml). The separated organic layer was washed with 0.5 N hydrochloric acid (50 ml), water (50 ml), aqueous sodium bicarbonate (50 ml), water (50 ml) and brine (50 ml) successively, and dried over magnesium sulfate. The evaporation of the solvent gave 3-(N-t-butoxycarbonyl-N-methylamino)propyl methanesulfonate (3.742 g) as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH2:10][CH2:11][CH2:12][OH:13])[CH3:9])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>C(Cl)Cl>[CH3:21][S:22]([O:13][CH2:12][CH2:11][CH2:10][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH3:9])(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)CCCO
Name
Quantity
2.07 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.883 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 hour at 0°-4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (25 ml) and water (50 ml)
WASH
Type
WASH
Details
The separated organic layer was washed with 0.5 N hydrochloric acid (50 ml), water (50 ml), aqueous sodium bicarbonate (50 ml), water (50 ml) and brine (50 ml) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.742 g
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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